molecular formula C20H12FN3O4 B3453823 N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide

Cat. No.: B3453823
M. Wt: 377.3 g/mol
InChI Key: JHFIEDFSKDOOHA-UHFFFAOYSA-N
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Description

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzooxazole ring fused with a nitrobenzamide moiety, and a fluoro-phenyl group attached to the benzooxazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzooxazole ring, followed by the introduction of the fluoro-phenyl group and the nitrobenzamide moiety. The key steps include:

    Formation of Benzooxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluoro-Phenyl Group: This step involves the use of a fluoro-phenyl halide in a nucleophilic aromatic substitution reaction.

    Attachment of Nitrobenzamide Moiety: The final step involves the coupling of the benzooxazole derivative with a nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzooxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules like proteins and DNA.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their anticancer and antimicrobial activities.

    Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is unique due to the presence of the fluoro-phenyl group and the nitrobenzamide moiety, which impart distinct electronic and steric properties. These features enhance its binding affinity to specific molecular targets and improve its stability and solubility in various solvents.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFIEDFSKDOOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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